3-Tert-butyl-6-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Overview
Description
3-Tert-butyl-6-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a tetrahydropyrimidine ring substituted with tert-butyl and 2-methylpropyl groups. Pyrimidine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-6-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl acetoacetate with 2-methylpropylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the resulting intermediate is then cyclized to form the desired pyrimidine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-6-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.
Substitution: The tert-butyl and 2-methylpropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may require the use of halogenating agents or nucleophiles, depending on the desired product.
Major Products Formed
Oxidation: Pyrimidine oxides.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives, depending on the reagents used.
Scientific Research Applications
3-Tert-butyl-6-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-6-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Tert-butyl-6-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione: shares similarities with other pyrimidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of tert-butyl and 2-methylpropyl groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H20N2O2 |
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Molecular Weight |
224.30 g/mol |
IUPAC Name |
3-tert-butyl-6-(2-methylpropyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H20N2O2/c1-8(2)6-9-7-10(15)14(11(16)13-9)12(3,4)5/h7-8H,6H2,1-5H3,(H,13,16) |
InChI Key |
YTAGCQINWCYMEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC(=O)N(C(=O)N1)C(C)(C)C |
Origin of Product |
United States |
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